({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine
Description
Properties
IUPAC Name |
N-[(4-phenylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-3-14(2)18-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZIZVAUFWEWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[1,1’-biphenyl]-4-yl}methyl)(butan-2-yl)amine typically involves the reaction of 4-bromomethylbiphenyl with butan-2-ylamine under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[1,1’-biphenyl]-4-yl}methyl)(butan-2-yl)amine can undergo oxidation reactions to form corresponding amine oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Amine oxides or nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in medicinal chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ({[1,1’-biphenyl]-4-yl}methyl)(butan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The table below compares key structural features and properties of ({[1,1'-Biphenyl]-4-yl}methyl)(butan-2-yl)amine with analogous compounds:
Key Observations :
- The butan-2-yl group in the target compound introduces steric bulk and lipophilicity, distinguishing it from simpler amines like 4-aminobiphenyl .
- Heterocyclic substituents (e.g., pyrrolidinyl in , thiophene in ) enhance molecular complexity and may influence binding affinity in biological targets.
Physicochemical Properties
Thermal and Spectral Data
- 4-Aminobiphenyl ([1,1'-Biphenyl]-4-amine) has a melting point of 53–55°C and a boiling point of 302°C, with detailed infrared (IR) and UV/Vis spectral data reported .
- 169.22 for 4-aminobiphenyl) suggests reduced volatility and increased lipophilicity.
Solubility and Lipophilicity
- Pyrrolidine-containing analogs (e.g., ) exhibit enhanced water solubility due to the basic nitrogen in the heterocycle.
Biological Activity
The compound ({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine is a unique organic molecule characterized by its biphenyl structure and branched alkane side chain. Its molecular formula is with a molecular weight of approximately 239.36 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical and physiological responses, leading to diverse therapeutic effects. The exact pathways involved depend on the specific application and context in which the compound is utilized.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines, including Caco-2 and A549 cells. The incorporation of specific functional groups can enhance or diminish this activity:
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| 9f | Caco-2 | 39.8 | <0.001 |
| 3b | Caco-2 | 31.9 | 0.004 |
| 3e | A549 | No significant effect | N/A |
These findings suggest that structural modifications can significantly influence the anticancer efficacy of biphenyl-derived compounds .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Analogous structures have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida species. For example:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 14f | Candida auris | >64 |
| 9f | Drug-resistant strains | 8–32 |
The presence of a butan-2-ylidene substitution has been linked to enhanced antifungal activity, highlighting the importance of structural features in determining biological efficacy .
Anticonvulsant Activity
Additionally, related compounds containing biphenyl structures have exhibited anticonvulsant properties. Studies show that these compounds can modulate sodium (Na) currents in neuronal cells, promoting both slow and fast inactivation processes associated with several antiepileptic drugs:
| Compound Class | Activity Level | Comparison to Standard |
|---|---|---|
| Biphenylammonium chlorides | Broad anticonvulsant activity | Exceeded phenobarbital and phenytoin |
This suggests that this compound may possess similar mechanisms worth exploring further in clinical settings .
Case Studies
Case Study 1: Anticancer Efficacy
A study on a series of biphenyl derivatives demonstrated that specific modifications led to significant reductions in cancer cell viability. For example, compound 3e showed a substantial decrease in Caco-2 cell viability (54.9%) while having no effect on A549 cells (p = 0.001) .
Case Study 2: Antifungal Activity
Another investigation revealed that the compound 14f exhibited notable antifungal effects against multiple strains of Candida, emphasizing its potential as a therapeutic agent against fungal infections resistant to conventional treatments .
Q & A
Basic: What are the optimal synthetic routes for ({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine?
A common approach involves reductive amination between 4-biphenylcarbaldehyde and butan-2-ylamine, using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) as reducing agents. Solvent choice (e.g., methanol or tetrahydrofuran) and pH control (via acetic acid) are critical for achieving yields >75% . Alternative routes may employ nucleophilic substitution of a biphenylmethyl halide with butan-2-ylamine under inert conditions (argon/nitrogen atmosphere) to minimize oxidation .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Use a combination of analytical techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton environments .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (λ = 254 nm) to assess purity, particularly to detect biphenyl-related byproducts .
- Melting point analysis (if crystalline) to compare with literature values .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density around the amine group, predicting sites for electrophilic attack. For example, the biphenyl moiety’s electron-withdrawing effect may reduce amine basicity compared to aliphatic analogs, as shown in studies on similar biphenylamines . Molecular docking can further simulate interactions with biological targets (e.g., neurotransmitter receptors) to guide pharmacological studies .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address this:
- Standardize assay protocols : Use phosphate-buffered saline (PBS, pH 7.4) and DMSO concentrations <0.1% to minimize solvent interference .
- Validate purity : Re-test activity using HPLC-purified batches .
- Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple replicates to confirm reproducibility .
Basic: What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
- Storage : Keep in airtight, light-resistant containers under nitrogen at 4°C to prevent degradation .
Advanced: How can researchers optimize reaction conditions to minimize byproduct formation?
- Temperature control : Maintain reactions at 0–5°C during aldehyde-amine condensation to suppress imine oligomerization .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate reductive amination while reducing side reactions .
- Flow chemistry : Continuous flow systems improve mixing and heat transfer, enhancing selectivity .
Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?
The biphenyl group’s conjugated π-system stabilizes the amine via resonance, reducing susceptibility to oxidation. Comparative studies with alkylamines show slower degradation rates in hydrogen peroxide (H₂O₂) assays . However, prolonged exposure to strong oxidants (e.g., KMnO₄) may cleave the biphenyl ring, necessitating stability testing under intended experimental conditions .
Basic: What solvents are compatible with this compound for spectroscopic analysis?
- Deuterated chloroform (CDCl₃) for NMR due to its non-polar nature and minimal proton interference .
- Acetonitrile (HPLC-grade) for UV-Vis spectroscopy, offering low absorbance in the 200–300 nm range .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
- Synthetic derivatives : Modify the butan-2-yl chain (e.g., branching, halogenation) and assess changes in bioactivity .
- Comparative assays : Test against analogs with alternative aromatic cores (e.g., naphthyl vs. biphenyl) to isolate structural contributions .
- QSAR modeling : Use regression analysis to correlate logP values with membrane permeability data .
Advanced: What strategies validate the compound’s role in modulating neurotransmitter systems?
- In vitro receptor binding : Use radiolabeled ligands (e.g., ³H-serotonin) in competitive binding assays with brain tissue homogenates .
- Electrophysiology : Patch-clamp recordings on neuronal cells to measure ion channel modulation .
- Behavioral studies : Administer to model organisms (e.g., rodents) and monitor locomotor activity or anxiety-like behaviors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
